5-Bromo-3-ethoxy-2-methoxypyridine
Overview
Description
“5-Bromo-3-ethoxy-2-methoxypyridine” is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10BrNO2/c1-3-12-8-7 (11-2)4-6 (9)5-10-8/h4-5H,3H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 232.07 g/mol.
Scientific Research Applications
Organic Synthesis
5-Bromo-3-ethoxy-2-methoxypyridine serves as a versatile intermediate in organic synthesis. It is employed in the bromination of 2,4-dihydroxypyridine and its ethyl derivatives, showcasing its utility in introducing bromo groups into pyridine derivatives. This process is pivotal for constructing complex organic molecules with specific functional groups for further chemical transformations (Kolder & Hertog, 2010). Additionally, its transformation into bicyclic δ-lactams via magnesium 'ate' complexes highlights its role in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Sośnicki, 2009).
Pharmacology and Medicinal Chemistry
In pharmacology, derivatives of this compound have been synthesized to investigate their biological activities. For example, the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where the bromo derivative plays a key role, demonstrates its significance in developing antiviral agents. These compounds have shown marked inhibitory activity against retroviruses, highlighting potential therapeutic applications (Hocková et al., 2003).
Material Science
In material science, this compound-based compounds find applications in the synthesis of complex molecular structures. For instance, brominated trihalomethylenones derived from this compound have been used as precursors for synthesizing pyrazoles with potential applications in creating novel materials and chemical sensors (Martins et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be varied depending on the specific context of its use .
Mode of Action
Similar brominated pyridine compounds are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom on the pyridine ring can be replaced by other groups, allowing for the formation of new carbon-carbon bonds .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body due to their lipophilic nature .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-ethoxy-2-methoxypyridine can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature to maintain its stability . The presence of other reactants and catalysts can also influence its reactivity and the outcomes of the chemical reactions it’s involved in .
Properties
IUPAC Name |
5-bromo-3-ethoxy-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYJGWKKLNIRIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735451 | |
Record name | 5-Bromo-3-ethoxy-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909854-18-8 | |
Record name | 5-Bromo-3-ethoxy-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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